Technical Whitepaper: 2-Nitro-4,5-bis(trifluoromethyl)benzenamine
Technical Whitepaper: 2-Nitro-4,5-bis(trifluoromethyl)benzenamine
This technical guide details the properties, synthesis, and applications of 2-Nitro-4,5-bis(trifluoromethyl)benzenamine (CAS: 35010-32-3), a specialized fluorinated intermediate critical for high-value pharmaceutical and agrochemical scaffolds.
Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
2-Nitro-4,5-bis(trifluoromethyl)benzenamine (also known as 2-nitro-4,5-bis(trifluoromethyl)aniline) is an electron-deficient aromatic amine characterized by the presence of two strong electron-withdrawing trifluoromethyl groups and a nitro group.[1] It serves as a pivotal "privileged structure" intermediate, primarily used to access 4,5-bis(trifluoromethyl)-1,2-phenylenediamine . This diamine is the direct precursor to lipophilic benzimidazoles and quinoxalines—moieties frequently employed in kinase inhibitors, antiviral agents, and high-performance organic electronics (OLEDs) to modulate metabolic stability and bioavailability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-Nitro-4,5-bis(trifluoromethyl)benzenamine |
| Common Synonyms | 2-Nitro-4,5-bis(trifluoromethyl)aniline; 4,5-Bis(trifluoromethyl)-2-nitroaniline |
| CAS Registry Number | 35010-32-3 |
| Molecular Formula | C₈H₄F₆N₂O₂ |
| Molecular Weight | 274.12 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 89 – 90 °C |
| Boiling Point | ~276 °C (at 760 mmHg) |
| Density | 1.607 g/cm³ (Predicted) |
| Solubility | Soluble in ethanol, DMSO, DCM; Insoluble in water |
| Acidity (pKa) | Weakly basic amine (pKa < 1) due to strong electron withdrawal |
Synthetic Pathways & Causality
The synthesis of this compound is governed by the directing effects of substituents on the benzene ring. Two primary routes are established: Electrophilic Aromatic Substitution (Nitration) and Nucleophilic Aromatic Substitution (Amination) .
Route A: Nitration of 3,4-Bis(trifluoromethyl)aniline (Lab Scale)
This is the most direct route for laboratory synthesis.
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Precursor: 3,4-Bis(trifluoromethyl)aniline (CAS 328-74-5).
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Mechanism:
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The amino group (-NH₂) is an ortho, para-director.[4]
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The two -CF₃ groups are meta-directors.
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Causality: In 3,4-bis(trifluoromethyl)aniline (amine at C1), the C6 position is ortho to the amine and meta to the C4-CF₃ group. The C2 position is sterically crowded (flanked by NH₂ and CF₃). The C6 position is sterically more accessible and electronically activated, leading to nitration at C6.
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Renumbering: The product 6-nitro-3,4-bis(trifluoromethyl)aniline is renumbered as 2-nitro-4,5-bis(trifluoromethyl)aniline .
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Route B: Amination of Halogenated Precursors (Industrial Scale)
This route avoids isomer separation issues common in nitration.
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Precursor: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene.
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Reagents: Aqueous Ammonia (NH₃) or ethanolic ammonia; elevated temperature/pressure.
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Mechanism: Nucleophilic Aromatic Substitution (SₙAr).
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The halogen (Cl) is activated for displacement by the ortho-nitro group and the two electron-withdrawing -CF₃ groups.
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Ammonia attacks the C1 carbon, displacing chloride to form the aniline.
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Reactivity & Functionalization Vectors[1]
The core utility of 2-Nitro-4,5-bis(trifluoromethyl)benzenamine lies in its downstream transformations.
Reduction to Diamine (Primary Application)
The most critical reaction is the reduction of the nitro group to yield 4,5-bis(trifluoromethyl)-1,2-phenylenediamine (CAS 30454-92-3).
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Protocol: Hydrogenation (H₂, 50 psi) over Pd/C or chemical reduction (Fe/AcOH).
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Significance: This diamine reacts with carboxylic acids, aldehydes, or diketones to form benzimidazoles and quinoxalines. The bis-CF₃ motif imparts high lipophilicity (
) and metabolic resistance to the final drug candidate.
Diazotization (Sandmeyer Chemistry)
The amine can be converted to a diazonium salt (
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Utility: Allows replacement of the amino group with halogens (F, Cl, Br, I) or a nitrile (CN) group, enabling the synthesis of highly functionalized building blocks for agrochemicals.
Visualization of Reaction Pathways
Caption: Synthetic workflow from precursor to bioactive heterocycles via the nitro-aniline intermediate.
Experimental Protocol: Reduction to Diamine
Self-validating protocol for the conversion of the nitro-aniline to the phenylenediamine.
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Setup: Charge a high-pressure hydrogenation vessel with 2-Nitro-4,5-bis(trifluoromethyl)benzenamine (10.0 g, 36.5 mmol) dissolved in Methanol (100 mL).
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Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric when dry.
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Reaction: Pressurize with Hydrogen gas (H₂) to 3-4 bar (40-60 psi). Stir vigorously at room temperature for 4–6 hours.
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Monitoring: Monitor consumption of starting material by TLC (Eluent: 20% EtOAc/Hexanes). The yellow color of the nitro compound will fade to a colorless/pale brown solution.
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Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
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Isolation: Concentrate the filtrate in vacuo to yield 4,5-bis(trifluoromethyl)-1,2-phenylenediamine as an off-white solid.
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Validation:
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1H NMR (DMSO-d6): Look for disappearance of aromatic signals associated with the nitro-precursor and appearance of a broad singlet (4H) for the two -NH₂ groups.
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Safety & Handling (MSDS Highlights)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. |
| STOT - Repeated | H373 | May cause damage to organs (Blood/Methemoglobin) through prolonged exposure. |
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PPE: Wear nitrile gloves, chemical safety goggles, and a P95/P100 respirator. Handle only in a functioning fume hood.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
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Matrix Fine Chemicals. (2024). Product Specification: 2-NITRO-4,5-BIS(TRIFLUOROMETHYL)ANILINE. Retrieved from
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ChemicalBook. (2024). 2-Nitro-4,5-bis(trifluoromethyl)benzenamine Properties and CAS 35010-32-3. Retrieved from
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PubChem. (2024). Compound Summary: 4,5-Bis(trifluoromethyl)-1,2-phenylenediamine. Retrieved from
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Scribd. (Historical Data). Syntheses of Fluoroorganic Compounds: Preparation of 2-Nitro-4,5-bis(trifluoromethyl)aniline. Retrieved from
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BenchChem. (2025).[1] Troubleshooting Suzuki-Miyaura Couplings with Electron-Deficient Anilines. Retrieved from
